Benzamide, 3-fluoro-N-2-propenyl-
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Overview
Description
Benzamide, 3-fluoro-N-2-propenyl- is an organic compound with the molecular formula C10H8FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and an N-2-propenyl group
Preparation Methods
The synthesis of Benzamide, 3-fluoro-N-2-propenyl- typically involves the reaction of 3-fluorobenzoyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
Benzamide, 3-fluoro-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Benzamide, 3-fluoro-N-2-propenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Benzamide, 3-fluoro-N-2-propenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Benzamide, 3-fluoro-N-2-propenyl- can be compared with other similar compounds, such as:
3-Fluoro-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of a propenyl group.
2,4-Difluoro-N-(2-propynyl)benzamide: Contains an additional fluorine atom on the benzene ring.
3-Fluoro-N-(2-naphthyl)benzamide: Substituted with a naphthyl group instead of a propenyl group.
Properties
IUPAC Name |
3-fluoro-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOROYRCXOKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403389 |
Source
|
Record name | Benzamide, 3-fluoro-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-23-6 |
Source
|
Record name | Benzamide, 3-fluoro-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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